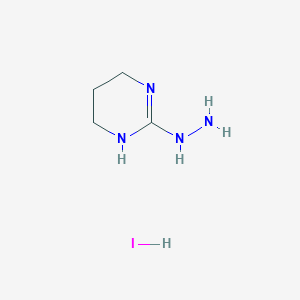

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide

Description

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.HI/c5-8-4-6-2-1-3-7-4;/h1-3,5H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAWNLPUTOWENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482903 | |

| Record name | SBB056237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49541-79-9 | |

| Record name | SBB056237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

Medicinal Chemistry

Anthelmintic Properties:

The compound has been identified as a valuable agent for the control of helminthiasis in veterinary medicine. It is effective against various parasitic infections in animals, with administration methods including oral and parenteral routes. The dosages typically range from 0.5 mg to 150 mg per kg of body weight, depending on the specific application and target species .

Synthesis of Derivatives:

Research has demonstrated that derivatives of 2-hydrazino-1,4,5,6-tetrahydropyrimidine can be synthesized through various chemical processes. For instance, an improved direct aldehyde condensation process has been reported, yielding higher efficiencies (up to 85%) when using chemical water scavengers during synthesis. This method enhances the production of 1,2-disubstituted vinyl compounds that are structurally related to the original compound .

Drug Development

Neuromedin U Receptor Modulators:

Recent studies have explored the potential of 2-hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide as a non-peptidic ligand for neuromedin U receptors. These receptors are implicated in various physiological processes, including pain modulation and food intake regulation. Compounds that modulate these receptors could lead to new treatments for obesity and metabolic disorders .

Anti-malarial Activity:

The compound's derivatives have been investigated for their anti-malarial properties. Research indicates that certain synthesized analogues exhibit significant activity against Plasmodium falciparum strains, which are responsible for malaria in humans. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyrimidine framework can enhance efficacy against malaria .

Cosmetic Formulations

Topical Applications:

There is emerging interest in utilizing compounds like this compound in cosmetic formulations due to their potential skin benefits. Experimental designs have shown that incorporating this compound into emulsion systems can improve stability and efficacy for topical applications such as wound healing and skin nourishment .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anthelmintic Efficacy

A study evaluated the efficacy of a derivative of this compound against hookworms and ascarids in dogs. The minimum effective dose was determined to be as low as 2 mg/kg for hookworms, demonstrating its potent anthelmintic properties .

Case Study 2: Neuromedin U Receptor Modulation

In a high-throughput screening campaign involving neuromedin U receptor ligands, several derivatives of the compound showed promising results with over 30% competitive inhibition at optimized concentrations. This indicates potential therapeutic applications for conditions related to neuromedin U signaling pathways .

Mechanism of Action

The mechanism of action of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymatic activities, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydropyrimidine derivatives vary in substituents, counterions, and biological activities. Key comparisons include:

Pharmacological Profiles

- H1-Antihistaminic Activity : The target compound’s hydrazine group likely interacts with histamine receptors via hydrogen bonding, distinguishing it from methylthio or carboxamide derivatives .

- Anti-Inflammatory Activity : N-(4-Chlorophenyl) derivatives inhibit COX-2 (~46% efficacy), suggesting substituent-dependent enzyme interaction .

- Neuromuscular and CNS Effects : Earlier studies highlight 1-phenylethyl-2-benzyl derivatives as neuromuscular blockers, emphasizing the role of bulky N1 substituents .

Biological Activity

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS No. 49541-79-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyrimidine ring structure with a hydrazino functional group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines. Specifically, certain derivatives demonstrated IC50 values ranging from 20.5 to 50.0 μM against human hepatocellular carcinoma (HepG2) and colon carcinoma (Colo-205) cell lines . The mechanism often involves the activation of pro-apoptotic pathways and inhibition of key survival signaling proteins such as Akt and FoXO .

| Compound | Cell Line | IC50 (μM) | Time (h) |

|---|---|---|---|

| 2f | Colo-205 | 50.0 | 24 |

| 2m | Colo-205 | 20.5 | 24 |

| 2k | HepG2 | 30.5 | 24 |

| 2p | HepG2 | 35.9 | 24 |

| 2s | HepG2 | 20.8 | 24 |

Neuromuscular Blocking Activity

The pharmacological evaluation of various substituted tetrahydropyrimidines has revealed neuromuscular blocking properties. Monosubstituted compounds typically exhibit depolarizing effects, while disubstituted compounds are associated with non-depolarizing neuromuscular blockade . This activity suggests potential applications in anesthesia or muscle relaxation during surgical procedures.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Receptor Modulation : It has been suggested that this compound might act on adrenergic receptors, influencing neurotransmitter release and muscle contraction .

Case Studies

- Anticancer Evaluation : In a study evaluating the anticancer activity of various hydrazine derivatives, compounds similar to this compound were found to significantly reduce cell viability in HepG2 and Colo-205 cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuromuscular Studies : Research involving the neuromuscular blocking effects of tetrahydropyrimidines demonstrated that certain derivatives could effectively block neuromuscular transmission in animal models, suggesting potential therapeutic uses in clinical settings requiring muscle relaxation .

Q & A

Q. What synthetic strategies are effective for introducing hydrazino substituents into the 1,4,5,6-tetrahydropyrimidine scaffold?

The hydrazino group can be introduced via nucleophilic substitution or condensation reactions. For example, reacting 1,3-propanediamine derivatives with hydrazine derivatives under acidic or basic conditions may yield the tetrahydropyrimidine core. A common approach involves alkylation or acylation of preformed tetrahydropyrimidine intermediates, as seen in the synthesis of 2-amino analogues (e.g., reacting 2-thioxo-tetrahydropyrimidines with hydrazine) . Hydroiodide salts are often generated by treating the free base with hydroiodic acid or via in situ salt formation during alkylation (e.g., using methyl iodide in acetone) .

Q. How can the structure of 2-hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide be validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) enable refinement of small-molecule structures against diffraction data . Spectroscopic methods, including H/C NMR and IR, are critical for characterizing functional groups. For example, the hydrazino group (-NH-NH) typically shows distinctive NMR signals in the δ 3.0–5.0 ppm range and IR stretches near 3300 cm (N-H). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What safety precautions are recommended for handling this compound?

While specific safety data for the hydrazino derivative are limited, related tetrahydropyrimidines (e.g., 2-methyl analogues) are classified as hazardous due to potential irritancy and reactivity. Use personal protective equipment (PPE), including gloves and goggles, in a fume hood. Avoid inhalation or skin contact. Consult GHS guidelines for hydrazine derivatives, which may pose toxicity risks (e.g., carcinogenicity) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of tetrahydropyrimidine derivatives?

Tetrahydropyrimidines exhibit diverse bioactivities, including muscarinic receptor modulation and antitumor effects. For instance, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine (CDD-0102A) acts as a partial M1 muscarinic agonist, improving behavioral flexibility in preclinical models . The hydrazino group may enhance hydrogen bonding with target proteins or act as a pharmacophore in enzyme inhibition. Mechanistic studies often combine in vitro assays (e.g., receptor binding) with molecular docking .

Q. How do structural modifications (e.g., substituents, ring saturation) influence the antitumor activity of tetrahydropyrimidines?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, oxadiazole) enhance cytotoxicity. For example, substituents on the indole ring in aplicyanin analogues increase potency against A459 lung cancer cells. The 1,4,5,6-tetrahydropyrimidine core’s conformation also affects binding; partial saturation may improve solubility and bioavailability .

Q. What computational methods are used to predict thermochemical properties of tetrahydropyrimidine derivatives?

Group-additivity approaches estimate ideal-gas enthalpies of formation by summing contributions from molecular fragments. However, 1,4,5,6-tetrahydropyrimidine lacks established group terms, requiring extrapolation from related heterocycles (e.g., pyrimidines). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can complement experimental data, though validation against high-resolution calorimetry is limited .

Data Gaps and Research Challenges

- Thermochemical Data : No experimental enthalpy values exist for 1,4,5,6-tetrahydropyrimidine, complicating energy calculations for derivatives .

- Biological Targets : The hydrazino derivative’s specific molecular targets (e.g., enzymes, receptors) remain uncharacterized, necessitating proteomic or CRISPR screening.

- Stereochemical Effects : The impact of stereochemistry (if applicable) on activity is unexplored; asymmetric synthesis routes are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.